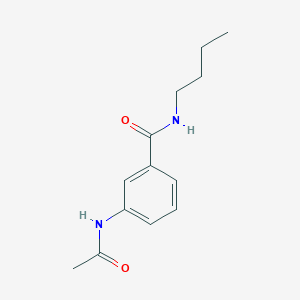![molecular formula C17H20N2O3 B267614 N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea, also known as EPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPU is a white crystalline powder that is soluble in organic solvents and is widely used in laboratory experiments.
Wirkmechanismus
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea exerts its biological effects by inhibiting the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an important enzyme that is involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting carbonic anhydrase, N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea disrupts these processes and can lead to a variety of biological effects.
Biochemical and Physiological Effects:
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea also has some limitations. It can be toxic at high concentrations, and its effects on living organisms can be complex and difficult to predict.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea. One area of interest is the development of new cancer therapies based on N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea and its derivatives. Another area of interest is the development of new antibiotics based on N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea's antibacterial and antifungal properties. Additionally, further research is needed to understand the complex biological effects of N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea and its potential applications in other areas, such as neurodegenerative diseases.
Synthesemethoden
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2-ethoxyethoxy)aniline with phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been extensively studied for its potential applications in various scientific fields. It has been found to have significant antitumor activity and has been used in the development of new cancer therapies. N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has also been found to have antibacterial and antifungal properties and has been used in the development of new antibiotics.
Eigenschaften
Produktname |
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
1-[2-(2-ethoxyethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-12-13-22-16-11-7-6-10-15(16)19-17(20)18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
FOAYZBZGDFQHJF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B267531.png)
![N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide](/img/structure/B267532.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide](/img/structure/B267536.png)
![N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267537.png)
![N,N-diethyl-3-{[(2-furoylamino)carbothioyl]amino}benzamide](/img/structure/B267538.png)

![N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267544.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267545.png)
![4-[(2-Benzylphenoxy)methyl]piperidine](/img/structure/B267546.png)
![3-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267547.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)